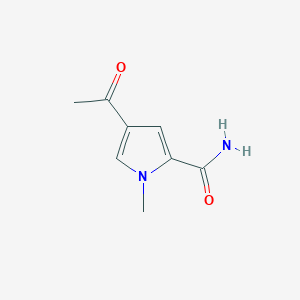

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUHHJRPDPQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacophore Identification in 4-Acetyl-1-methyl-1H-pyrrole-2-carboxamide: A Technical Guide

Executive Summary: The Privileged Pyrrole Scaffold

The molecule 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide represents a highly functionalized derivative of the "privileged" pyrrole-2-carboxamide scaffold.[1] This structural motif is ubiquitous in medicinal chemistry, serving as the core architecture for DNA-binding lexitropsins (e.g., Netropsin analogs), antitubercular agents (MmpL3 inhibitors), and kinase inhibitors.[1]

Identifying pharmacophores in this specific molecule requires a nuanced understanding of how substitution patterns—specifically the N1-methylation and C4-acetylation —alter the electronic landscape and binding vectors compared to the unsubstituted parent ring.[1] This guide provides a rigorous, step-by-step methodology for extracting, mapping, and validating these pharmacophoric features.

Structural & Physicochemical Dissection

Before computational modeling, we must define the static pharmacophoric features inherent to the chemical structure.[1]

The 4-Point Pharmacophore Map

For this compound, the pharmacophore is defined by four distinct vector fields:

| Feature ID | Chemical Moiety | Pharmacophore Type | Description & Causality |

| F1 | C2-Carboxamide (–CONH₂) | Donor / Acceptor | A dual-function anchor.[1] The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), while the amino group (–NH₂) serves as a Hydrogen Bond Donor (HBD).[1] This motif is critical for directional binding in protein pockets (e.g., Asp/Glu residues).[1] |

| F2 | C4-Acetyl (–COCH₃) | H-Bond Acceptor | A strong, directional HBA vector.[1] The acetyl group extends the reach of the molecule, often interacting with solvent-exposed residues or specific polar pockets (e.g., Ser/Thr hydroxyls).[1] |

| F3 | N1-Methyl (–CH₃) | Hydrophobic / Steric | Critical Distinction: Unlike unsubstituted pyrroles, the N-methyl group removes the ring nitrogen's H-bond donor capability.[1] It introduces a hydrophobic volume that enforces a specific binding orientation and improves membrane permeability.[1] |

| F4 | Pyrrole Ring | Aromatic Centroid | Provides π-π stacking potential (e.g., with Phe/Tyr/Trp) and hydrophobic contacts.[1] The electron density is modulated by the electron-withdrawing acetyl and carboxamide groups.[1] |

Electronic Modulation

The placement of two electron-withdrawing groups (Acetyl at C4, Carboxamide at C2) on the electron-rich pyrrole ring creates a "push-pull" electronic system.[1]

-

Dipole Moment: The vectors of the two carbonyls likely align or oppose depending on conformation, creating a significant dipole that guides long-range electrostatic steering.[1]

-

pKa Shift: The amide protons are acidified by the electron-deficient ring system, potentially strengthening H-bond donor interactions.[1]

Workflow: Pharmacophore Identification & Modeling[1]

This protocol outlines the computational and experimental workflow to move from a 2D structure to a validated 3D pharmacophore model.

Step-by-Step Methodology

Phase 1: Conformational Ensemble Generation

Static crystal structures can be misleading.[1] You must sample the dynamic flexibility of the exocyclic groups.[1]

-

Rotatable Bonds: Focus on the C2–C(carbonyl) and C4–C(carbonyl) bonds.[1]

-

Method: Perform a systematic conformational search (e.g., using OPLS3e or MMFF94 force fields) to identify low-energy minima.[1]

-

Critical Check: Assess the intramolecular hydrogen bond potential between the C4-acetyl oxygen and the C2-carboxamide protons (if geometry permits) or ring substituents. Note: In this specific molecule, the distance is likely too large for direct intramolecular H-bonding, but solvent bridging is possible.[1]

Phase 2: Interaction Field Mapping (GRID/CIP)

Instead of guessing, use probe-based mapping to find "hotspots."[1]

-

Probe Selection: Use water (H-bond), hydrophobic (Dry), and amide nitrogen probes.[1]

-

Execution: Map the interaction energy around the rigid conformers.

-

Result: This defines the "exclusion volumes" (where the receptor cannot be) and "interaction points" (where the receptor must be).[1]

Phase 3: Pharmacophore Hypothesis Generation

Synthesize the data into a 3D hypothesis.[1]

-

Vector 1: Perpendicular to the C2-amide plane (H-bond directionality).[1]

-

Vector 2: In-plane with the C4-acetyl oxygen (lone pair directionality).[1]

-

Sphere 1: Hydrophobic exclusion sphere around the N1-methyl.[1]

Visualization: Logical Workflow & Interaction Map[1]

The following diagrams visualize the decision logic and the spatial arrangement of the pharmacophore.

Pharmacophore Identification Logic Flow[1]

Caption: Logical workflow for extracting 3D pharmacophore features from the ligand structure.

Structural Pharmacophore Map (Conceptual)

Caption: Mapping of pharmacophoric features to the specific chemical loci of the molecule.

Case Applications & Biological Context[1][2][3][4][5][6][7][8]

Understanding where this specific pharmacophore fits in drug discovery provides context for its identification.[1]

Antitubercular Agents (MmpL3 Inhibitors)

The pyrrole-2-carboxamide scaffold is a validated pharmacophore for inhibiting MmpL3 , a membrane protein essential for Mycobacterium tuberculosis cell wall synthesis.[1][2]

-

Mechanism: The carboxamide group forms critical H-bonds with residues (e.g., Asp/Tyr) in the MmpL3 proton-translocating channel.[1]

-

Role of N-Methyl: In structure-activity relationship (SAR) studies, N-methylation often improves lipophilicity (LogP), aiding penetration through the waxy mycobacterial cell wall, though it may reduce potency if the NH donor is required for a specific receptor contact [1].[1]

-

Role of 4-Acetyl: Provides an auxiliary binding point.[1] In many analogs, bulky groups at C4 are preferred to fill hydrophobic pockets, but the acetyl group offers a compact polar interaction site.[1]

DNA Minor Groove Binding

While classic agents like Netropsin use N-unsubstituted pyrroles to H-bond with DNA bases (Adenine/Thymine) via the ring nitrogen, the 1-methyl group in this molecule prevents that specific interaction.[1]

-

Consequence: This molecule would likely bind DNA differently, relying on the amide linker for H-bonding and the N-methyl group to fit into the wider sections of the groove or to interact with hydrophobic spines.[1] This makes it a "shape-selective" probe rather than a pure sequence-reader like Netropsin.[1]

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated.[1]

Surface Plasmon Resonance (SPR)

To validate the binding kinetics driven by the identified features:

-

Immobilize Target: Immobilize the protein (e.g., MmpL3 domain) or DNA sequence on a CM5 chip.[1]

-

Inject Analyte: Flow this compound at varying concentrations.

-

Validation:

X-ray Crystallography / NMR[1]

-

Goal: Obtain a co-crystal structure.

-

Observation: Measure the bond angles and distances between the C2-amide and target residues. A distance of 2.8–3.2 Å confirms the predicted H-bond network.[1]

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

-

Pyrrole: A Resourceful Small Molecule in Key Medicinal Hetero-aromatics. Source: RSC Advances (Royal Society of Chemistry).[1] URL:[Link]

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Source: MDPI (International Journal of Molecular Sciences).[1] URL:[Link][1][3][4]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate [mdpi.com]

chemical stability data for 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

An In-Depth Technical Guide to the Chemical Stability of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical stability of this compound. As a key building block in medicinal chemistry and drug discovery, understanding its stability profile is critical for researchers, scientists, and drug development professionals. This document outlines the predicted stability of the molecule, protocols for forced degradation studies, and best practices for storage and handling.

Introduction to this compound and the Imperative of Stability

This compound belongs to a class of substituted pyrroles, which are prevalent scaffolds in biologically active compounds, including antimicrobial and anticancer agents.[1][2] The therapeutic potential of such molecules is intrinsically linked to their chemical stability. Changes in the molecular structure through degradation can lead to loss of efficacy, altered bioavailability, and the formation of potentially toxic impurities.[3] Therefore, a thorough understanding of the stability of this compound is paramount for its successful application in research and development. This guide will provide a framework for assessing its stability based on the chemical nature of its constituent functional groups—a substituted pyrrole ring and a carboxamide moiety.

Predicted Chemical Stability Profile

While specific stability data for this compound is not extensively published, a scientifically sound stability profile can be predicted based on the known chemistry of its functional groups.

The pyrrole ring, an aromatic heterocycle, is susceptible to degradation under certain conditions. Pyrrole itself is a colorless liquid that readily darkens upon exposure to air, indicating oxidative and/or photolytic instability.[4] Studies on related pyrrole derivatives have shown that they can be photolabile and unstable in both acidic and alkaline media.[5] The N-methylation of the pyrrole ring in the target molecule may influence its electronic properties and, consequently, its stability compared to N-unsubstituted pyrroles.

The carboxamide group is generally more stable to hydrolysis than an ester. However, its stability can be pH-dependent, with hydrolysis favored under strong acidic or basic conditions.[6] The presence of the adjacent acetyl group on the pyrrole ring could potentially influence the reactivity of the carboxamide through electronic effects.

Based on these considerations, this compound is predicted to be most stable in a neutral, dark environment and may degrade under harsh pH conditions, upon exposure to light, or in the presence of strong oxidizing agents. The related carboxylic acid, 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, is described as moderately stable under ambient conditions, suggesting that the core pyrrole structure has a reasonable degree of stability.[7]

Framework for Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[8][9] The following protocols are designed to provide a comprehensive assessment of the stability of this compound.

General Experimental Workflow

The overall workflow for a forced degradation study is depicted below. It involves subjecting the compound to various stress conditions, followed by analysis to determine the extent of degradation and identify any degradation products.

Caption: General workflow for forced degradation studies.

Experimental Protocols

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method is challenged appropriately.[10]

Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection should be developed and validated for the separation of the parent compound from its degradation products. Mass spectrometry (MS) detection can be used for the identification of degradation products.

1. Acidic Hydrolysis

-

Protocol:

-

Dissolve this compound in a small amount of acetonitrile.

-

Add 0.1 M hydrochloric acid to achieve the desired final concentration of the compound.

-

Heat the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Cool the samples and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with mobile phase to the target concentration and analyze by HPLC.

-

-

Rationale: This study assesses the susceptibility of the carboxamide bond and the pyrrole ring to acid-catalyzed hydrolysis.[10]

2. Basic Hydrolysis

-

Protocol:

-

Dissolve the compound in a small amount of acetonitrile.

-

Add 0.1 M sodium hydroxide to achieve the desired final concentration.

-

Maintain the solution at 60°C.

-

Withdraw samples at appropriate time intervals.

-

Cool the samples and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Rationale: This protocol evaluates the stability in alkaline conditions, which can also lead to the hydrolysis of the carboxamide. Pyrrole derivatives can be particularly unstable in alkaline media.[5]

3. Oxidative Degradation

-

Protocol:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the mixture at room temperature.

-

Monitor the reaction by taking samples at various time points.

-

Analyze the samples directly by HPLC.

-

-

Rationale: This study tests the compound's susceptibility to oxidation. The electron-rich pyrrole ring can be a target for oxidative degradation.[3]

4. Thermal Degradation

-

Protocol:

-

Place the solid compound in a controlled temperature oven at 80°C.

-

Prepare a solution of the compound and keep it at 80°C.

-

Sample the solid and the solution at different time points.

-

For the solid sample, dissolve it in a suitable solvent before analysis.

-

Analyze all samples by HPLC.

-

-

Rationale: Thermal stress testing evaluates the stability of the compound at elevated temperatures, which can provide insights into its shelf-life under different climatic zones.[11]

5. Photostability

-

Protocol:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

-

Rationale: Pyrrole-containing compounds are often susceptible to photodegradation.[5] This study is crucial for determining appropriate packaging and storage conditions.

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for the target compound.

Data Summary and Interpretation

The results from the forced degradation studies should be summarized in a table for easy comparison.

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Major Degradant (if identified) |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data | Data | Data |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Data | Data | Data |

| Oxidation | 3% H₂O₂, RT | 24 h | Data | Data | Data |

| Thermal (Solid) | 80°C | 7 days | Data | Data | Data |

| Thermal (Solution) | 80°C | 7 days | Data | Data | Data |

| Photostability | ICH Q1B | - | Data | Data | Data |

This table should be populated with experimental data.

Interpretation: The data will reveal the intrinsic stability of the molecule and the conditions under which it is most labile. A significant finding would be the identification of the primary degradation pathway, for instance, whether hydrolysis of the carboxamide to the corresponding carboxylic acid is the main route of degradation.

Recommended Storage and Handling

Based on the predicted stability profile and general good laboratory practice for similar chemical entities, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a cool, dark, and dry place.[7] A tightly sealed container is necessary to protect it from moisture and air. For long-term storage, refrigeration (-20°C) is advisable, particularly if the compound is in solution.

-

Handling: Handling should be performed in a well-ventilated area.[12] Avoid direct exposure to sunlight and strong artificial light. When preparing solutions, use purified solvents and consider inerting the container with nitrogen or argon if oxidative degradation is a concern.

Conclusion

A comprehensive understanding of the chemical stability of this compound is crucial for its application in drug discovery and development. This guide provides a robust framework for assessing its stability through forced degradation studies and offers predictions on its stability profile based on fundamental chemical principles. The outlined protocols and analytical strategies will enable researchers to generate the necessary data to ensure the quality, efficacy, and safety of this promising chemical entity.

References

- PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.

- PMC.

- Journal of Analytical Toxicology, Oxford Academic. (2023, October 15). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC–MS-MS.

- National Analytical Corporation. 4-acetyl-1-methyl-1h-pyrrole-2-carboxylic Acid - Cas No: 339011-93-7, Molecular Formula.

- PubChemLite. 4-acetyl-1-methyl-1h-pyrrole-2-carboxylic acid.

- Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.

- PharmaInfo. (2022, November 30).

- TCI Chemicals.

- MDPI. (2019, June 9).

- Sigma-Aldrich. 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde.

- PharmaInfo.

- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- PharmaInfo. (2023, April 23).

- University of New Haven.

- Biomedical Journal of Scientific & Technical Research. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides.

- Wikipedia. Pyrrole.

- PubMed. (2017, July 1). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)

Sources

- 1. biomedres.us [biomedres.us]

- 2. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-acetyl-1-methyl-1h-pyrrole-2-carboxylic Acid - Cas No: 339011-93-7, Molecular Formula: C8h9no3, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. scispace.com [scispace.com]

- 11. libjournals.unca.edu [libjournals.unca.edu]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

For correspondence:

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, a key building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This guide is structured to not only provide a detailed synthetic protocol but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies. The synthesis is approached in a two-step sequence involving the amidation of a pyrrole carboxylic acid derivative followed by a regioselective Friedel-Crafts acylation.

Introduction

Pyrrole-2-carboxamides are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including some with antibacterial, antifungal, and anticancer properties. The specific substitution pattern on the pyrrole ring plays a crucial role in modulating the pharmacological activity of these compounds. The target molecule, this compound, is a valuable intermediate for the synthesis of more complex molecules, particularly those designed to interact with specific biological targets. The presence of the acetyl group at the 4-position offers a handle for further chemical modifications, making it a versatile scaffold in drug discovery programs. This application note outlines a reliable and reproducible method for the preparation of this important compound.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in two key stages, starting from the commercially available 1-methyl-1H-pyrrole-2-carboxylic acid.

Stage 1: Amidation. The initial step involves the conversion of the carboxylic acid functionality at the 2-position of the pyrrole ring into a primary carboxamide. This transformation is fundamental to establishing one of the key functional groups of the target molecule.

Stage 2: Friedel-Crafts Acylation. The second stage is a regioselective Friedel-Crafts acylation to introduce an acetyl group at the 4-position of the pyrrole ring. The carboxamide group at the 2-position serves as a directing group, influencing the position of the incoming electrophile.

This overall synthetic approach is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Part 1: Synthesis of 1-methyl-1H-pyrrole-2-carboxamide

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 1-methyl-1H-pyrrole-2-carboxamide.

Experimental Protocol:

-

Preparation of the Acid Chloride:

-

To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol) dropwise with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour and then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 1-methyl-1H-pyrrole-2-carboxamide.

-

Table 1: Summary of Reaction Parameters for Amidation

| Parameter | Value |

| Starting Material | 1-Methyl-1H-pyrrole-2-carboxylic acid |

| Reagents | Thionyl chloride, Ammonia |

| Solvent | Dichloromethane or Toluene |

| Temperature | 0 °C to reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 80-90% |

Part 2: Synthesis of this compound

The introduction of the acetyl group at the 4-position is achieved via a Friedel-Crafts acylation reaction. The electron-withdrawing nature of the carboxamide group at the 2-position deactivates the pyrrole ring towards electrophilic substitution but directs the incoming electrophile to the 4-position.

Reaction Scheme:

Caption: Reaction scheme for the Friedel-Crafts acylation.

Experimental Protocol:

-

Reaction Setup:

-

To a suspension of anhydrous aluminum chloride (2.5 eq.) in a dry solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere, add acetyl chloride (1.5 eq.) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

-

Acylation:

-

Add a solution of 1-methyl-1H-pyrrole-2-carboxamide (1.0 eq.) in the same dry solvent to the reaction mixture dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Table 2: Summary of Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value |

| Starting Material | 1-Methyl-1H-pyrrole-2-carboxamide |

| Reagents | Acetyl chloride, Aluminum chloride |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-75% |

Scientific Rationale and Mechanistic Insights

The success of this synthetic route hinges on the principles of electrophilic aromatic substitution on the electron-rich pyrrole ring.

-

Amidation Rationale: The conversion of the carboxylic acid to the amide is a standard transformation. The use of thionyl chloride to form the acid chloride in situ provides a highly reactive electrophile that readily reacts with ammonia. This method is generally high-yielding and reliable.

-

Friedel-Crafts Acylation and Regioselectivity: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic systems.[1] In the case of pyrrole, an electron-rich heterocycle, this reaction proceeds readily. The regioselectivity of the acylation is governed by the electronic properties of the substituent already present on the ring. The carboxamide group at the 2-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, it directs the incoming electrophile to the C4 and C5 positions. Due to steric hindrance from the adjacent N-methyl group and the carboxamide itself, substitution at the C4 position is generally favored.

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring.

Caption: Simplified mechanism of the Friedel-Crafts acylation on the pyrrole ring.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the N-methyl group, the acetyl methyl group, the amide protons, and the two pyrrole ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms, including the two carbonyl carbons (amide and ketone), the N-methyl carbon, the acetyl methyl carbon, and the four pyrrole ring carbons. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₀N₂O₂ (166.18 g/mol ). |

| IR Spec. | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-N stretching. |

Safety Precautions

-

Thionyl chloride is a corrosive and toxic liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Aluminum chloride is a corrosive solid that reacts vigorously with water. It should be handled in a dry environment.

-

Ammonia is a corrosive and toxic gas with a pungent odor. It should be handled in a fume hood.

-

Organic solvents such as dichloromethane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their drug discovery and development programs. The provided rationale and mechanistic insights aim to enhance the understanding of the underlying chemical principles, allowing for potential optimization and adaptation of the protocol for related target molecules.

References

-

Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link][2]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. [Link][1]

Sources

reagents for synthesizing 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

An Application Note for the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted pyrrole derivative for pharmaceutical research and drug development. We present a robust two-step synthetic pathway commencing with the amidation of methyl 1-methyl-1H-pyrrole-2-carboxylate, followed by a regioselective Friedel-Crafts acylation. The scientific rationale behind reagent selection, control of regiochemistry, and reaction conditions is discussed in detail. This guide includes step-by-step protocols, data tables, and mechanistic diagrams to ensure reproducible and efficient synthesis for researchers in medicinal and organic chemistry.

Introduction and Synthetic Strategy

Substituted pyrroles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The target molecule, this compound, incorporates key functional groups—a ketone and an amide—that can serve as handles for further chemical modification or as critical pharmacophoric elements. Its synthesis requires precise control over the regioselectivity of electrophilic substitution on the pyrrole ring.

Our synthetic approach is centered on a late-stage Friedel-Crafts acylation. The strategy involves synthesizing the stable precursor, 1-methyl-1H-pyrrole-2-carboxamide, and then introducing the acetyl group at the C4 position.

Retrosynthetic Analysis:

The retrosynthetic breakdown of the target molecule identifies 1-methyl-1H-pyrrole-2-carboxamide as the immediate precursor. The key disconnection is the C-C bond of the acetyl group, pointing to a Friedel-Crafts acylation reaction. The precursor amide can be readily prepared from its corresponding ester, methyl 1-methyl-1H-pyrrole-2-carboxylate, which is commercially available or can be synthesized from 1-methylpyrrole.[2]

Caption: Retrosynthetic pathway for the target molecule.

Mechanistic Insights: Controlling Regioselectivity

The cornerstone of this synthesis is the regioselective acylation of the 1-methyl-1H-pyrrole-2-carboxamide intermediate. Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution, typically at the C2 or C5 positions due to the electron-donating nature of the nitrogen atom.[3][4] However, the substituents on our precursor dictate the outcome.

-

1-Methyl Group: This is an electron-donating, activating group that directs electrophiles to the ortho (C2, C5) positions.

-

2-Carboxamide Group: This is a moderately electron-withdrawing, deactivating group that directs incoming electrophiles to the meta (C4) position.

The combined electronic effects strongly favor acylation at the C4 position. The activating effect of the N-methyl group enhances the overall reactivity of the ring, while the deactivating C2-carboxamide group directs the incoming acetyl electrophile to the C4 position, which is meta to it. Substitution at C5 is disfavored due to electronic deactivation from the adjacent carboxamide, and the C3 position is electronically unfavorable compared to C4. This directing-group synergy provides a reliable method for achieving the desired regiochemistry.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrrole-2-carboxamide

This procedure details the conversion of the commercially available methyl ester to the primary amide via ammonolysis.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount Used | Moles (mmol) | Eq. |

| Methyl 1-methyl-1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | - | 5.00 g | 35.9 | 1.0 |

| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% aq. | 100 mL | - | xs |

| Methanol | CH₃OH | 32.04 | - | 50 mL | - | - |

Procedure:

-

In a 250 mL pressure vessel equipped with a magnetic stir bar, dissolve 5.00 g (35.9 mmol) of methyl 1-methyl-1H-pyrrole-2-carboxylate in 50 mL of methanol.

-

Add 100 mL of concentrated ammonium hydroxide solution (28-30%) to the vessel.

-

Seal the vessel securely and heat the mixture to 80-90 °C with vigorous stirring for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Cool the reaction mixture to room temperature, then chill in an ice bath for 1-2 hours to facilitate precipitation.

-

Collect the resulting white precipitate by vacuum filtration, washing with a small amount of cold water.

-

Dry the solid product under vacuum to yield 1-methyl-1H-pyrrole-2-carboxamide. (Expected yield: 85-95%).

Protocol 2: Friedel-Crafts Acylation to yield this compound

This protocol describes the key regioselective acylation step. Friedel-Crafts reactions are moisture-sensitive; therefore, anhydrous conditions are critical for success.[5]

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Purity/Conc. | Amount Used | Moles (mmol) | Eq. |

| 1-methyl-1H-pyrrole-2-carboxamide | C₆H₈N₂O | 124.14 | >98% | 2.00 g | 16.1 | 1.0 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | >99% | 2.36 g | 17.7 | 1.1 |

| Acetyl Chloride | CH₃COCl | 78.50 | >98% | 1.26 mL | 17.7 | 1.1 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Anhydrous | 80 mL | - | - |

| Hydrochloric Acid | HCl | 36.46 | 1 M aq. | ~50 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. | ~50 mL | - | - |

| Brine | NaCl | 58.44 | Saturated aq. | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | ~5 g | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-pyrrole-2-carboxamide (2.00 g, 16.1 mmol) and anhydrous dichloromethane (80 mL). Stir until fully dissolved.

-

Cool the flask to 0 °C using an ice-water bath.

-

Carefully add anhydrous aluminum chloride (2.36 g, 17.7 mmol) in small portions over 10 minutes, ensuring the temperature does not exceed 5 °C.

-

Add acetyl chloride (1.26 mL, 17.7 mmol) dropwise to the suspension over 15 minutes. A dark-colored complex may form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until all solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 40 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid. (Expected yield: 60-75%).[6]

Safety and Handling

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl Chloride (CH₃COCl): Corrosive, flammable, and a lachrymator. Reacts with moisture. Handle exclusively in a fume hood.

-

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Reaction Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and with caution, ensuring adequate cooling.

References

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Methyl 1-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. Retrieved from [Link]

-

ResearchGate. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-acetyl-1-methyl-1h-pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC. Retrieved from [Link]

-

ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Research. (2021). A one-pot three-component synthesis of mono-substituted pyrrole derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Retrieved from [Link]

- Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 1-methyl-1H-pyrrole-2-carboxylate | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. calpaclab.com [calpaclab.com]

Application Note: Green Chemistry Strategies for the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from antibacterial to anti-cancer agents.[1][2][3] The target molecule, 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, represents a key building block for the development of novel therapeutics. However, traditional synthetic routes to such polysubstituted pyrroles often rely on multi-step, resource-intensive processes that utilize hazardous reagents and solvents, generating significant chemical waste.[4][5][6] This application note moves beyond established protocols to propose novel, robust, and sustainable synthetic strategies grounded in the principles of green chemistry. By leveraging alternative energy sources, eco-friendly catalysts, and process intensification through multicomponent reactions, we can significantly reduce the environmental impact of synthesis while improving efficiency and safety. The following guide provides a comparative analysis of a conventional approach against two proposed green protocols, complete with the scientific rationale and detailed methodologies necessary for practical implementation in a research and development setting.

The Imperative for Greener Synthesis

The pharmaceutical industry is increasingly adopting green chemistry to create more sustainable manufacturing processes.[7] This involves a shift away from hazardous solvents like dichloromethane and toluene towards safer alternatives, minimizing waste through high atom-economy reactions, and reducing energy consumption by utilizing efficient heating methods like microwave irradiation or sonication.[8][9] One-pot multicomponent reactions (MCRs) are particularly powerful in this regard, as they combine multiple synthetic steps into a single operation, drastically reducing reaction time, solvent use, and purification efforts.[10][11][12]

Comparative Synthetic Strategies

To illustrate the benefits of a green chemistry approach, we will contrast a plausible conventional synthesis with two proposed green, one-pot methodologies.

Baseline: A Conventional Multi-Step Synthesis

A traditional approach to synthesizing the target molecule would likely involve a linear, multi-step sequence requiring isolation and purification of intermediates. This route highlights several drawbacks common in classical organic synthesis.

Proposed Conventional Route:

-

Friedel-Crafts Acylation: Starting with a commercially available precursor like 1-methyl-1H-pyrrole-2-carboxylic acid, the acetyl group is introduced at the C4 position. This reaction typically requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a stoichiometric amount and is often performed in hazardous chlorinated solvents.[13][14][15][16][17]

-

Acid Activation: The resulting 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is then "activated" for amidation. This is commonly achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[18][19] These reagents are corrosive, toxic, and release HCl gas as a byproduct.

-

Amidation: The activated acyl chloride is reacted with ammonia (from a source like ammonium hydroxide) to form the final carboxamide. This step often requires careful control of pH and temperature.

This multi-step process suffers from poor atom economy, generates significant hazardous waste (e.g., aluminum salts, chlorinated solvents, acidic off-gases), and is energy and time-intensive due to multiple reaction, work-up, and purification stages.

Green Synthetic Protocols

We propose two alternative green synthetic pathways that leverage multicomponent reactions and alternative energy sources to overcome the limitations of the conventional route. These protocols are designed as robust, one-pot procedures that are both efficient and environmentally benign.

The proposed strategy is a variation of the Hantzsch pyrrole synthesis, a powerful method for constructing substituted pyrroles.[20] It involves the one-pot condensation of an α-chloroacetyl compound, a β-dicarbonyl compound, and an amine.

-

Key Reagents:

-

Methylamine: Provides the N-methyl group at position 1.

-

Pentane-2,4-dione (acetylacetone): Serves as the four-carbon backbone, ultimately providing the C4-acetyl and C5-methyl groups.

-

2-chloroacetamide: Acts as the C2 building block, which will form the carboxamide functional group.

-

DABCO (1,4-diazabicyclo[2.2.2]octane): A non-toxic, eco-friendly, and highly effective solid base catalyst.[21][22][23][24]

-

Protocol 1: Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction rates by delivering energy directly to the reactants, leading to rapid, uniform heating.[8][25][26] This often results in higher yields, improved purity, and significantly reduced reaction times compared to conventional heating.[7]

Experimental Protocol:

-

Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloroacetamide (1.0 mmol, 93.5 mg) and pentane-2,4-dione (1.0 mmol, 100.1 mg, 103 µL).

-

Solvent and Reagents: Add ethanol (3 mL) as a green solvent, followed by the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 22.4 mg).

-

Amine Addition: Add methylamine (1.2 mmol, 1.0 mL of a 1.2 M solution in ethanol) to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the vessel to room temperature, transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure. Add water (10 mL) to the residue, which should cause the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from an ethanol/water mixture.

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures.[9] This enhances reaction rates and yields, particularly in heterogeneous systems, and allows for reactions to proceed under milder overall conditions, often at room temperature.[27]

Experimental Protocol:

-

Vessel Preparation: In a 50 mL round-bottom flask, combine 2-chloroacetamide (1.0 mmol, 93.5 mg), pentane-2,4-dione (1.0 mmol, 100.1 mg, 103 µL), and DABCO (0.2 mmol, 22.4 mg).

-

Solvent and Reagents: Add 10 mL of an ethanol/water (1:1) mixture. This aqueous medium is a significant improvement over hazardous organic solvents.

-

Amine Addition: Add methylamine (1.2 mmol, 0.27 mL of a 40% aqueous solution) to the flask.

-

Sonication: Place the flask in an ultrasonic cleaning bath with a frequency of 35-40 kHz. Ensure the water level in the bath is sufficient to immerse the reaction mixture. Sonicate at 50-60°C for 45-60 minutes. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the flask to room temperature. The product should precipitate from the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and dry under vacuum to obtain the target compound. Recrystallization from ethanol/water can be performed for higher purity.

Data and Process Visualization

Comparative Analysis of Synthetic Routes

The following table summarizes the key differences and advantages of the proposed green methods over the conventional approach.

| Parameter | Conventional Route | Green Protocol 1 (Microwave) | Green Protocol 2 (Ultrasound) |

| Number of Steps | 3 (Acylation, Activation, Amidation) | 1 (One-Pot Multicomponent) | 1 (One-Pot Multicomponent) |

| Solvent(s) | Dichloromethane, THF[4][5][28][29] | Ethanol | Ethanol/Water |

| Catalyst/Reagents | AlCl₃ (stoichiometric), SOCl₂ | DABCO (catalytic) | DABCO (catalytic) |

| Energy Source | Conventional Reflux (hours) | Microwave Irradiation (minutes) | Sonication (minutes) |

| Atom Economy | Low | High | High |

| Waste Generation | High (metal salts, chlorinated waste) | Low (minimal solvent waste) | Very Low (aqueous waste) |

| Estimated Time | 24 - 48 hours | < 1 hour | ~1.5 hours |

| Safety Profile | Hazardous, toxic reagents | Safer reagents, contained system | Safer reagents, mild conditions |

Visualized Workflows & Mechanisms

Diagram 1: Synthetic Strategy Comparison

This diagram illustrates the streamlined nature of the proposed green, one-pot synthesis compared to the linear, multi-step conventional route.

Caption: Comparison of conventional vs. green synthetic workflows.

Diagram 2: Proposed Mechanism for the One-Pot Reaction

This diagram outlines the plausible reaction cascade for the DABCO-catalyzed multicomponent synthesis, proceeding through a Hantzsch-type mechanism.

Caption: Plausible mechanism for the green multicomponent synthesis.

Conclusion

The adoption of green chemistry principles offers a significant leap forward in the synthesis of valuable pharmaceutical building blocks like this compound. The proposed microwave and ultrasound-assisted multicomponent reactions provide rapid, efficient, and environmentally friendly alternatives to hazardous and wasteful conventional methods. By replacing toxic reagents with benign catalysts like DABCO and utilizing greener solvents, these protocols not only reduce environmental impact but also enhance laboratory safety and operational efficiency.[21][30] These strategies align with the modern demands of sustainable chemical manufacturing and provide a robust framework for the development of cleaner synthetic routes in drug discovery and development.

References

-

P. G. M. Wuts, "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals," Organic Process Research & Development, 2015.

-

A. Vinod et al., "Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole," The Journal of Organic Chemistry, 2024.

-

M. Rouhani, "Ultrasonic-Assisted Simple, Mild and Efficient One-Pot Four-Component Synthesis of Highly Functionalized Pyrroles," TSI Journals.

-

B. Baghernejad, "1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis," European Journal of Chemistry, 2014.

-

G. Cravotto et al., "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry," Molecules, 2024.

-

A. de la Hoya et al., "MICROWAVE AND MECHANOCHEMISTRY: TOOLS FOR THE SUSTAINABLE SYNTHESIS OF PYRROLES, PORPHYRINS AND RELATED MACROCYCLES," Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas.

-

S. K. Guchhait et al., "Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles," RSC Advances, 2022.

-

M. Ghandi et al., "Synthesis of Polysubstituted Pyrroles via Isocyanide-Based Multicomponent Reactions as an Efficient Synthetic Tool," ResearchGate, 2022.

-

D. K. Jangid, "DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review," Current Organocatalysis, 2020.

-

M. Ghandi et al., "Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool," New Journal of Chemistry, 2022.

-

D. K. Jangid, "s DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review," Current Green Chemistry, 2020.

-

H. Yang et al., "Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO)," ResearchGate, 2025.

-

Fisher Scientific, "Amide Synthesis," Fisher Scientific Website.

-

R. L. Vekariya, "Ionic liquids based on DABCO as sustainable green catalysts and solvents: An overview," Journal of Molecular Liquids, 2023.

-

S. K. S, "Microwave assisted synthesis of five membered nitrogen heterocycles," RSC Advances, 2020.

-

S. Kathiravan and R. Raghunathan, "Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method," Journal of the Iranian Chemical Society, 2025.

-

A. Kumar et al., "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects," RSC Advances, 2021.

-

Cornell University EHS, "7.2 Organic Solvents," Cornell University.

-

D. R. Joshi and N. Adhikari, "An Overview on Common Organic Solvents and Their Toxicity," Journal of Pharmaceutical Research International, 2019.

-

Wikipedia, "Hantzsch pyrrole synthesis," Wikipedia.

-

D. R. Joshi and N. Adhikari, "An Overview on Common Organic Solvents and Their Toxicity," SciSpace, 2019.

-

S. K. Davulcu et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Tetrahedron Letters, 2010.

-

M. Nasibullah et al., "A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles," Oriental Journal of Chemistry, 2018.

-

S. Singh et al., "Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review," Journal of the Indian Chemical Society, 2021.

-

P. K. Gupta et al., "An ultrasound assisted, ionic liquid-molecular iodine synergy driven efficient green synthesis of pyrrolobenzodiazepine-triazole hybrids as potential anticancer agents," Frontiers in Chemistry, 2023.

-

D. R. Joshi and N. Adhikari, "An Overview on Common Organic Solvents and Their Toxicity," ResearchGate, 2019.

-

R. C. Dabhi et al., "Process optimization for acid-amine coupling: a catalytic approach," Current Chemistry Letters, 2022.

-

Florida State University EHS, "Organic Solvents," Florida State University.

-

D. Hong et al., "Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines," Organic Letters, 2011.

-

C. P. Cherkupally et al., "Immobilized Coupling Reagents: Synthesis of Amides/Peptides," AAPPTEC, 2014.

-

P. D. D. De et al., "chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes," Organic & Biomolecular Chemistry, 2016.

-

Wikipedia, "Friedel–Crafts reaction," Wikipedia.

-

D. M. Ketcha et al., "Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates," Journal of Organic Chemistry, 2004.

-

Chemistry Steps, "Friedel-Crafts Acylation," Chemistry Steps.

-

Y. Inamoto et al., "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles," Molecules, 2022.

-

Y. D. Mane, "SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES," ResearchGate, 2016.

-

Y. Li et al., "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis," Journal of Medicinal Chemistry, 2022.

-

Organic Chemistry Portal, "Pyrrole synthesis," Organic Chemistry Portal.

-

VLife Sciences, "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives," VLife Sciences.

-

S. R. Badsara et al., "Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides," Biomedical Journal of Scientific & Technical Research, 2020.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vlifesciences.com [vlifesciences.com]

- 3. biomedres.us [biomedres.us]

- 4. journaljpri.com [journaljpri.com]

- 5. researchgate.net [researchgate.net]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. orientjchem.org [orientjchem.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 17. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Amide Synthesis [fishersci.dk]

- 20. Pyrrole - Wikipedia [en.wikipedia.org]

- 21. eurjchem.com [eurjchem.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. researchgate.net [researchgate.net]

- 25. congressi.chim.it [congressi.chim.it]

- 26. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]

- 27. Frontiers | An ultrasound assisted, ionic liquid-molecular iodine synergy driven efficient green synthesis of pyrrolobenzodiazepine-triazole hybrids as potential anticancer agents [frontiersin.org]

- 28. 7.2 Organic Solvents [ehs.cornell.edu]

- 29. scispace.com [scispace.com]

- 30. Ionic liquids based on DABCO as sustainable green catalysts and solvents: An overview [jchemlett.com]

Troubleshooting & Optimization

troubleshooting low purity in large scale pyrrole carboxamide synthesis

Topic: Troubleshooting Low Purity & Process Optimization Ticket ID: PYR-SCALE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Pyrrole Paradox" in Scale-Up

Welcome to the Technical Support Center. You are likely here because a pyrrole carboxamide synthesis that worked perfectly on a 100mg scale has failed at the 100g or kilogram scale.

This is the Pyrrole Paradox : Pyrroles are electron-rich, making them excellent nucleophiles but also highly susceptible to oxidative degradation and acid-catalyzed polymerization ("pyrrole red"). At large scales, heat transfer issues and prolonged exposure to environmental stress exacerbate these side reactions.

This guide prioritizes crystallization-driven isolation and self-cleaning reagents (like T3P) to eliminate the need for large-scale chromatography, which is often cost-prohibitive and detrimental to pyrrole stability.

Module 1: Route Selection & Reaction Engineering

Before troubleshooting impurities, validate your synthetic route. At scale, the method of amide bond formation dictates the impurity profile.

Route A: Direct Coupling (Carboxylic Acid + Amine)

Best for: Complex amines, chiral substrates, and "Green Chemistry" compliance.

The Gold Standard: Propylphosphonic Anhydride (T3P) Unlike HATU or EDC, T3P yields water-soluble byproducts, eliminating the "urea nightmare" (DCU) associated with carbodiimides.

-

Protocol: Mix Pyrrole-2-carboxylic acid (1.0 equiv) + Amine (1.1 equiv) + Pyridine/DIPEA (3.0 equiv) in EtOAc or 2-MeTHF. Add T3P (50% w/w in EtOAc, 1.2–1.5 equiv) slowly at 0°C. Warm to RT.

-

Why it works: T3P acts as a kinetic trap, activating the acid only when the base is present, minimizing oligomerization.

Route B: The Trichloroacetyl Strategy

Best for: Simple amines, robust substrates, and avoiding unstable acid chlorides.

-

Protocol: React pyrrole with trichloroacetyl chloride (Friedel-Crafts) to form 2-(trichloroacetyl)pyrrole. React this intermediate with an amine to form the amide (haloform-type reaction).

-

Advantage: The trichloroacetyl group serves as a stable "masked" acid chloride.

Decision Matrix: Route Selection

Figure 1: Decision tree for selecting the optimal amide bond formation strategy based on substrate sensitivity and scale.

Module 2: Troubleshooting Impurities (Root Cause Analysis)

Issue 1: The "Pink/Black" Product (Oxidative Oligomerization)

Symptom: The reaction mixture turns dark red or black; yield is low; product is colored even after workup. Root Cause: Pyrroles are sensitive to oxygen and light. Auto-oxidation leads to conjugated oligomers (pyrrole red). Technical Fix:

-

Degassing is Mandatory: Sparge solvents with Nitrogen/Argon for 30 mins before adding the pyrrole.

-

Antioxidant Additive: Add 0.5–1.0 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. It scavenges radicals without interfering with amide coupling.

-

Charcoal Treatment: If the product is already colored, dissolve in warm EtOH/EtOAc, treat with activated charcoal (Norit), filter through Celite while hot. Warning: Charcoal can adsorb product; use sparingly.[1]

Issue 2: Regioisomers (N-Acyl vs. C-Acyl)

Symptom: Two spots on TLC with similar Rf; NMR shows substitution on Nitrogen. Root Cause: The pyrrole anion is ambident.[2]

-

N-Acylation: Favored by "hard" bases (NaH) and polar aprotic solvents (DMF) which create a naked anion.[2]

-

C-Acylation (Desired): Favored by Lewis Acids or weak bases.[2] Technical Fix:

-

Switch Base: Use non-nucleophilic organic bases (DIPEA, Pyridine) instead of NaH.

-

Switch Solvent: Move to non-polar solvents (DCM, Toluene) if solubility permits.

-

Lewis Acid Control: If using Acid Chlorides, add

or

Issue 3: "Sticky" Impurities & Emulsions

Symptom: Product oils out; phase separation is slow during extraction. Root Cause: Residual coupling reagents (HATU/EDC byproducts) or amphiphilic nature of the pyrrole amide. Technical Fix (The T3P Advantage): Switch to T3P. The byproduct is cyclic triphosphate (water-soluble).

-

Wash Protocol:

-

Water wash (removes bulk T3P salts).[3]

-

10%

wash (removes residual acid). -

0.5M HCl wash (removes residual amine/pyridine). Note: Keep contact time short to avoid pyrrole degradation.

-

Module 3: Workup & Isolation Protocols

Core Directive: Avoid silica gel chromatography on large scale. Silica is slightly acidic and can catalyze the decomposition of electron-rich pyrroles.

Protocol: Crystallization-Driven Isolation (CDI)

Target: >98% Purity without Column Chromatography

-

Reaction Quench: Quench the reaction (T3P or Acid Chloride) by pouring slowly into ice-cold water with vigorous stirring.

-

Phase Cut: Extract into EtOAc or 2-MeTHF (preferred for higher boiling point).

-

The "Polishing" Wash: Wash organic layer with 5% LiCl (aq) to remove DMF/DMSO if used.

-

Solvent Swap: Distill off the extraction solvent and swap to a "Anti-solvent" system.

-

Common System: Dissolve in minimal hot Ethanol/IPA -> Add water dropwise until turbid -> Cool slowly to 0°C.

-

Alternative: Toluene/Heptane system for highly lipophilic amides.

-

-

Slurry Wash: If color persists in the solid, slurry the filter cake in cold MTBE (Methyl tert-butyl ether). Monomeric pyrroles are often soluble in MTBE, while polymeric "red" impurities remain solid or vice versa depending on MW.

Visual Workflow: The "Self-Cleaning" T3P Workup

Figure 2: Optimized workup train using T3P to ensure removal of all reagents via aqueous extraction, facilitating final crystallization.

FAQ: Rapid Response Unit

Q: My product has a persistent pink hue even after recrystallization. Is it safe to proceed? A: The pink color indicates trace oxidation (<0.1%). For early-stage intermediates, this is often acceptable. For API (Active Pharmaceutical Ingredient) steps, you must remove it.

-

Action: Dissolve in EtOAc, stir with Thiol-functionalized Silica (scavenges oxidants/metals) or standard charcoal for 1 hour, then filter.

Q: I see a new impurity forming during the workup. A: You are likely using a strong acid wash (1N HCl or lower). Pyrroles are acid-labile.[4]

-

Action: Switch to a buffered acidic wash (e.g., 10% Citric Acid or Phosphate buffer pH 4-5) instead of strong mineral acids.

Q: The reaction stalls at 80% conversion. A: T3P hydrolyzes over time if water is present.

-

Action: Ensure solvents are dry (KF < 0.05%). If stalled, do not add more T3P immediately. Add 0.5 equiv more Base first; T3P requires base to activate. If still stalled, add 0.2 equiv T3P.

Quantitative Data: Reagent Comparison

| Feature | T3P (Propylphosphonic Anhydride) | Acid Chloride (SOCl2/Oxalyl Cl) | HATU / EDC |

| Atom Economy | High | High | Low (Large byproducts) |

| Byproduct Removal | Water Soluble (Excellent) | Gas (HCl/SO2) + Acid | Difficult (Urea/N-oxide) |

| Epimerization | Very Low (<1%) | High risk | Moderate |

| Thermal Stability | High (Safe at 60°C+) | Low (Unstable intermediates) | Moderate (Explosion risk with HOBt) |

| Cost (Scale) | Moderate | Low | High |

References

-

Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Patterson, D. E., et al. (2009).[3] "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate" (Demonstrating T3P scale-up). Organic Process Research & Development.

-

Katritzky, A. R., et al. (2003).[6] "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry.

-

Bailey, D. M., & Johnson, R. E. (1970). "Pyrrole synthesis. II. 2-(Trichloroacetyl)pyrroles."[7] Journal of Medicinal Chemistry. (Classic citation for the Trichloroacetyl route).

-

Curia Global (formerly AMRI). "T3P® (Propylphosphonic Anhydride) Handling Guide." (Industry standard technical data).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It delves into the causal relationships between the molecule's structure and its spectral output, offers a comparative perspective against structural alternatives, and provides robust experimental protocols to ensure data integrity.

Foundational Principles: Structure and Electronic Environment

The structural characterization of heterocyclic compounds is paramount in medicinal chemistry, where structure dictates function. This compound is a substituted pyrrole, a five-membered aromatic heterocycle.[1] The precise arrangement of its substituents—an N-methyl group, a C2-carboxamide, and a C4-acetyl group—creates a unique electronic environment that is perfectly delineated by ¹H NMR spectroscopy.

Each proton's chemical shift, multiplicity, and integration value in the ¹H NMR spectrum provides a piece of the structural puzzle. The electron-withdrawing nature of the acetyl and carboxamide groups, contrasted with the electron-donating tendency of the N-methyl group, results in a distinctive and predictable spectral fingerprint.[2][3]

Caption: Structure of this compound with key protons labeled.

Deconstructing the Spectrum: A Signal-by-Signal Analysis

The following table summarizes a representative ¹H NMR spectrum for the title compound, acquired in a common deuterated solvent such as DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | ~7.80 | 1H | d | ~2.0 | Pyrrole H-5 |

| B | ~7.40 | 1H | d | ~2.0 | Pyrrole H-3 |

| C | ~7.20 (broad) | 2H | br s | - | -CONH₂ |

| D | 3.85 | 3H | s | - | N-CH₃ |

| E | 2.40 | 3H | s | - | Acetyl -COCH₃ |

The Pyrrole Ring Protons (Signals A & B)

The two protons directly attached to the pyrrole ring, H-3 and H-5, resonate in the downfield region of the spectrum (~7.40-7.80 ppm), which is characteristic of aromatic protons.[4][5] Their significant deshielding is a result of the aromatic ring current, where the circulation of π-electrons generates a local magnetic field that adds to the external applied field at the location of these protons.[6]

-

Signal A (H-5, ~7.80 ppm): This is the most downfield proton on the ring. Its position is strongly influenced by the adjacent electron-withdrawing acetyl group at C4. The carbonyl moiety pulls electron density away from the ring, reducing the shielding around H-5.

-

Signal B (H-3, ~7.40 ppm): This proton is adjacent to the C2-carboxamide group, another electron-withdrawing substituent. While also deshielded, it typically appears slightly upfield relative to H-5.

Multiplicity and Coupling: H-3 and H-5 are not adjacent, yet they split each other into doublets. This phenomenon is known as long-range coupling, which is common across the five-membered pyrrole ring.[7][8][9] The typical coupling constant (⁴JHH) for this interaction is small, around 1.5-3.0 Hz. The observation of two doublets with an identical small coupling constant is a definitive indicator of this substitution pattern.

Caption: Long-range coupling between H-5 and H-3 protons on the pyrrole ring.

The Carboxamide Protons (Signal C)

The two protons of the primary amide (-CONH₂) typically appear as a broad singlet around 7.20 ppm (Signal C).[10] Several factors contribute to this characteristic appearance:

-

Chemical Exchange: These protons can exchange with trace amounts of water in the solvent or with each other, leading to signal broadening.[11]

-

Quadrupole Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can shorten the relaxation time of the attached protons, further contributing to the broadness of the signal.

-

Restricted Rotation: Due to the partial double-bond character of the C-N bond, rotation can be slow on the NMR timescale, potentially leading to two distinct signals for the two amide protons. However, they often coalesce into a single broad peak.[10]

A key confirmatory experiment is the D₂O shake : upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the amide signal will disappear as the protons are exchanged for non-NMR-active deuterium.

The Methyl Group Protons (Signals D & E)